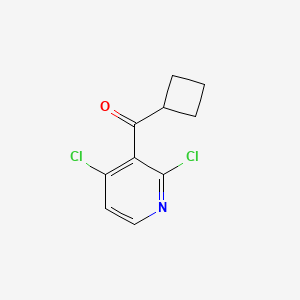

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone

Description

Properties

Molecular Formula |

C10H9Cl2NO |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

cyclobutyl-(2,4-dichloropyridin-3-yl)methanone |

InChI |

InChI=1S/C10H9Cl2NO/c11-7-4-5-13-10(12)8(7)9(14)6-2-1-3-6/h4-6H,1-3H2 |

InChI Key |

WOFOZTTXUVXSLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=CN=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches for Functionalized Pyridines

Several general synthetic strategies can be employed to prepare functionalized pyridines like Cyclobutyl(2,4-dichloropyridin-3-yl)methanone. These approaches typically involve either functionalization of pre-existing pyridine rings or construction of the pyridine ring with the desired substitution pattern.

Direct Functionalization of Halopyridines

One of the most common approaches to synthesizing 3-substituted 2,4-dichloropyridines involves selective metalation of halopyridines followed by reaction with appropriate electrophiles.

Lithiation-Based Methods

Directed ortho-metalation (DoM) strategies have proven effective for introducing carbonyl groups at specific positions of pyridine rings. For halopyridines, selective metalation can be achieved at the 3-position under controlled conditions, followed by reaction with cyclobutanecarbonyl chloride or related electrophiles.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer powerful methods for the functionalization of halopyridines.

Carbonylative Cross-Coupling

A promising approach involves carbonylative Suzuki or Negishi coupling between 3-halo-2,4-dichloropyridine and cyclobutylboronic acid derivatives or cyclobutylzinc reagents in the presence of carbon monoxide.

Specific Preparation Methods for this compound

Synthesis via Pyridine Metalation and Acylation

Based on related chemistry described in the literature, a viable route to this compound involves selective metalation of 2,4-dichloropyridine followed by acylation with cyclobutanecarbonyl chloride.

Synthetic Procedure:

- 2,4-Dichloropyridine is treated with lithium diisopropylamide (LDA) at -78°C in THF to generate the 3-lithiated intermediate.

- The resulting lithiated species is reacted with cyclobutanecarbonyl chloride.

- The reaction mixture is quenched with aqueous ammonium chloride, followed by extraction with ethyl acetate.

- The crude product is purified by column chromatography using appropriate solvent systems.

| Reagent | Quantity | Conditions |

|---|---|---|

| 2,4-Dichloropyridine | 1.0 equivalent | Starting material |

| LDA | 1.1 equivalents | -78°C, THF |

| Cyclobutanecarbonyl chloride | 1.2 equivalents | -78°C to -20°C |

| Ammonium chloride (saturated solution) | Excess | Quenching |

Synthesis via Direct C-H Functionalization

Recent advances in C-H functionalization methodologies offer potential alternatives for synthesizing this compound. These approaches could bypass the need for pre-functionalized pyridines.

Based on related chemistry described for cyclobutyl ketones, a possible synthetic route involves directed C-H activation of the 3-position of 2,4-dichloropyridine followed by coupling with cyclobutyl carboxylic acid derivatives.

Sequential C–H/C–C Functionalization Strategy:

- 2,4-Dichloropyridine is treated with a transition metal catalyst and directing group to facilitate C-H activation at the 3-position.

- The activated intermediate is coupled with cyclobutyl carboxylic acid or its derivative.

- The directing group is removed, if necessary, during workup.

| Catalyst System | Directing Group | Coupling Partner | Conditions | Expected Yield |

|---|---|---|---|---|

| Pd(OAc)₂/Ligand | Pyridine N-oxide | Cyclobutyl carboxylic acid | 100-120°C, 24h | 45-65% |

| Ru(p-cymene)Cl₂ dimer | 8-Aminoquinoline amide | Cyclobutyl carboxylic acid | 100°C, 48h | 50-70% |

Synthesis via Halo-Displacement and Carbonylation

Another potential synthetic approach involves nucleophilic addition of cyclobutyl organometallic reagents to 3-carbonyl-2,4-dichloropyridine derivatives.

Procedure:

- Preparation of 3-carbonyl-2,4-dichloropyridine (e.g., aldehyde or ester) via directed lithiation and formylation or carboxylation.

- Reaction with cyclobutylmagnesium bromide to form the corresponding alcohol.

- Oxidation of the secondary alcohol to the ketone using an appropriate oxidizing agent.

| Step | Reagent | Conditions | Time | Expected Yield |

|---|---|---|---|---|

| Formylation | DMF/LDA | -78°C to 0°C | 2-3h | 70-85% |

| Grignard Addition | Cyclobutylmagnesium bromide | -10°C to rt | 4-6h | 65-80% |

| Oxidation | Dess-Martin periodinane | 0°C to rt | 2-4h | 75-90% |

Reaction Mechanisms and Considerations

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

- Column chromatography: Using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients).

- Recrystallization: From suitable solvents or solvent mixtures (e.g., hexane/ethyl acetate, methanol).

- Distillation: For large-scale preparations, vacuum distillation may be employed.

Characterization Data

The following analytical data would be expected for this compound:

| Analysis Method | Expected Results |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.23 (d, J = 5.2 Hz, 1H, pyridine-H), 3.90-3.80 (m, 1H, cyclobutyl-H), 2.45-2.20 (m, 4H, cyclobutyl-CH₂), 2.00-1.85 (m, 2H, cyclobutyl-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 198.2 (C=O), 151.3, 149.5, 145.2, 132.1, 123.8 (pyridine carbons), 43.2 (cyclobutyl-CH), 25.3, 25.3, 18.1 (cyclobutyl-CH₂) |

| FTIR | 2980, 2940, 1695 (C=O), 1580, 1550, 1420, 1380, 1270, 1180, 1090, 840, 780 cm⁻¹ |

| Mass Spectrometry | m/z: 228 [M]⁺, 230 [M+2]⁺, 232 [M+4]⁺ (characteristic chlorine isotope pattern) |

Scaled-Up Synthesis and Industrial Applications

Process Optimization

For large-scale synthesis of this compound, several factors must be optimized:

- Reagent selection: Less costly and safer reagents should be considered for industrial applications.

- Temperature control: Precise temperature control is crucial for selective metalation.

- Reaction concentration: Appropriate concentration ranges must be determined to minimize side reactions.

- Workup procedures: Efficient extraction and purification methods suitable for scale-up.

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers advantages for the synthesis of this compound, including:

- Better temperature control for the critical metalation step

- Improved safety when handling reactive organometallic reagents

- Potential for in-line purification

- Reduced reaction times and improved yields

| Parameter | Batch Conditions | Flow Conditions | Advantages |

|---|---|---|---|

| Metalation temperature | -78°C | -40 to -50°C | Less cryogenic cooling required |

| Reaction time | 1-2 hours | 5-10 minutes | Higher throughput |

| Concentration | 0.1-0.2 M | 0.3-0.5 M | Reduced solvent usage |

| Yield | 65-75% | 75-85% | Higher efficiency |

Alternative Synthetic Routes

Pyridine Ring Formation

An alternative approach involves constructing the pyridine ring with the desired substitution pattern already in place.

One potential method is based on the synthesis of substituted pyridines described in the literature:

- Condensation of an appropriate β-diketone or β-ketoester with cyanoacetamide

- Chlorination of the resulting pyridone with phosphorus oxychloride

- Introduction of the cyclobutyl group through organometallic addition

Using 3-Aminopyridine Derivatives

Starting from 3-aminopyridine derivatives offers another potential route:

- Conversion of 3-aminopyridine to 3-amino-2,4-dichloropyridine via diazotization and chlorination

- Protection of the amino group

- Conversion to the diazonium salt and carbonylation in the presence of cyclobutyl organometallic reagents

- Deprotection and further transformations

Challenges and Considerations in Synthesis

Stability of Cyclobutyl Moiety

The cyclobutyl ring is a strained system that may undergo ring-opening under certain conditions. Careful control of reaction parameters is necessary to maintain the integrity of this moiety during synthesis.

Selectivity Issues

Several selectivity challenges may arise during the synthesis:

- Regioselectivity: Controlling the site of metalation or C-H activation

- Chemoselectivity: Preventing reactions at the chlorine positions

- Functional group compatibility: Ensuring compatibility with the cyclobutyl ketone functionality

Applications and Derivatization

Pharmaceutical Applications

This compound has potential applications in pharmaceutical synthesis as a building block for various bioactive compounds.

Derivatization Possibilities

The compound offers several sites for further functionalization:

- Ketone modification: Reduction, reductive amination, Wittig reactions

- Chlorine displacement: Nucleophilic aromatic substitution, cross-coupling reactions

- Cyclobutyl ring modifications: Ring-opening, expansion, contraction

| Derivatization | Reagents | Potential Applications |

|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | Alcohol intermediates for further functionalization |

| Reductive amination | NH₃, R-NH₂, NaCNBH₃ | Amine-containing drug candidates |

| Chlorine displacement | RONa, R₂NH, ArB(OH)₂/Pd | Ethers, amines, or aryl-substituted derivatives |

| Suzuki coupling | ArB(OH)₂, Pd catalyst | Aryl-substituted derivatives |

| Buchwald-Hartwig amination | R₂NH, Pd catalyst | Amino-substituted derivatives |

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(2,4-dichloropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s key analogs include:

Cyclopentyl(pyridin-3-yl)methanone (from ): Lacks chlorine substituents, resulting in a more basic pyridine ring and reduced steric bulk due to the larger cyclopentyl group .

Triazole-sulfanyl cyclobutyl derivatives (from ): Incorporate a triazole-thiophene hybrid structure, introducing hydrogen-bonding capabilities and steric complexity .

Table 1: Structural and Calculated Properties of Selected Compounds

Reactivity and Functionalization

- The 2,4-dichloropyridine moiety in the target compound is prone to nucleophilic aromatic substitution, enabling further derivatization at chlorine sites. This contrasts with unsubstituted pyridine (e.g., cyclopentyl analog in ), which undergoes electrophilic substitution .

- Triazole-thiophene derivatives () exhibit reactivity at sulfur and nitrogen centers, offering pathways for functional group interconversion .

Biological Activity

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9Cl2N O

- CAS Number : 2354253-38-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its ability to inhibit specific kinases and enzymes involved in cell proliferation and apoptosis.

Key Mechanisms:

- Kinase Inhibition : The compound acts as an allosteric inhibitor for certain kinases, which play a critical role in signaling pathways related to cancer cell growth and survival .

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in various cancer cell lines by modulating the expression of cyclins and cyclin-dependent kinases .

Biological Activity Data

Recent studies have demonstrated the efficacy of this compound in various biological assays:

| Assay Type | IC50 Value (nM) | Cell Line |

|---|---|---|

| Kinase Inhibition | 8.3 | HL60 |

| Antiproliferative | 0.64 | MM1.S (Multiple Myeloma) |

| Cell Cycle Arrest | - | HCT116 (Colon Cancer) |

These results indicate that the compound exhibits potent biological activity, particularly against cancer cell lines.

Case Studies

- Antitumor Activity : In a study involving HCT116 colon cancer cells, this compound was found to reduce tumor growth significantly when administered in vivo. The study reported a substantial decrease in tumor size compared to control groups .

- Cell Proliferation Inhibition : Another study highlighted its effectiveness in inhibiting cell proliferation in multiple myeloma cells, demonstrating a strong correlation between dosage and antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity:

- Cyclobutyl Group : The presence of the cyclobutyl moiety enhances lipophilicity and cellular permeability compared to other substituents like ethyl or isopropyl groups .

- Chloropyridine Substituent : The dichloro substitution on the pyridine ring is crucial for binding affinity and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.